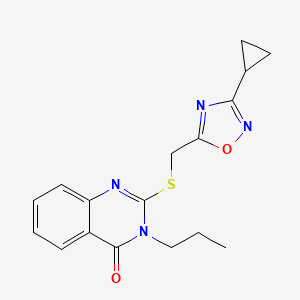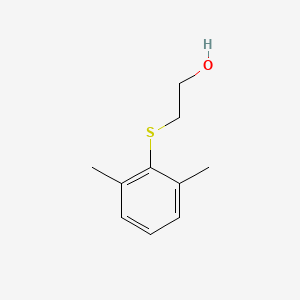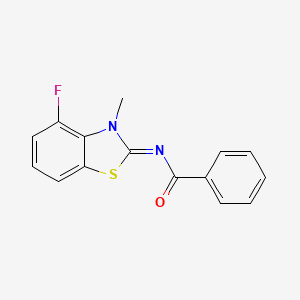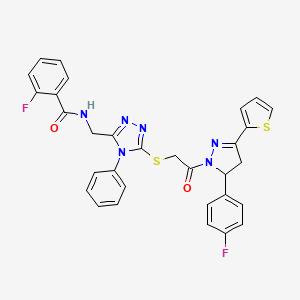
2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a novel M1 selective muscarinic partial agonist . It has been shown to be a functionally selective M1 partial agonist with antagonist properties in M2 and M3 muscarinic receptor assays .
Synthesis Analysis
The specific synthesis process of this compound is not detailed in the available resources .Molecular Structure Analysis
Conformational studies indicate free rotation around the oxadiazole–azanorbornane bond . X-ray studies reveal that the cyclopropyl group is in conjugation with the oxadiazole C-N bond .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not detailed in the available resources .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of oxadiazole and quinazolinone derivatives involve complex chemical processes aimed at creating compounds with specific properties. For instance, Dewangan et al. (2016) described the synthesis of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, demonstrating their analgesic and anti-inflammatory activities in animal models. This process involves cyclization reactions and the use of various aromatic acids and aldehydes to produce novel derivatives (Dewangan et al., 2016).
Biological Activities
Research has explored the biological activities of oxadiazole and quinazolinone derivatives, revealing their potential in treating various conditions:
- Anticancer Activity : Hassanzadeh et al. (2019) developed quinazolinone-1,3,4-oxadiazole conjugates and tested their cytotoxic effects against MCF-7 and HeLa cell lines. One compound exhibited significant cytotoxic activity, indicating the potential of these derivatives in cancer therapy (Hassanzadeh et al., 2019).
- Antimicrobial and Anticonvulsant Activities : Rajasekaran et al. (2013) synthesized novel derivatives of 2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities. Certain derivatives showed broad-spectrum activity against tested bacteria and fungi, as well as potent anticonvulsant activity (Rajasekaran et al., 2013).
Mécanisme D'action
Target of Action
The primary target of the compound 2-(((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is the M1 muscarinic receptor . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it is involved in mediating various physiological responses such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
This compound interacts with its target, the M1 muscarinic receptor, as a partial agonist It also exhibits antagonist properties at the M2 and M3 muscarinic receptors, meaning it prevents these receptors from being activated by other molecules .
Biochemical Pathways
Upon binding to the M1 muscarinic receptor, this compound triggers a series of biochemical reactions within the cell. These reactions involve various signaling molecules and pathways, ultimately leading to the physiological responses associated with M1 receptor activation .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cell type and physiological context. In general, activation of the M1 muscarinic receptor can lead to various responses, such as changes in heart rate, smooth muscle contraction, and glandular secretion .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-2-9-21-16(22)12-5-3-4-6-13(12)18-17(21)24-10-14-19-15(20-23-14)11-7-8-11/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCIQIAHUFDTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2685450.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide](/img/structure/B2685455.png)
![2-[3-[(2-Chloroacetyl)amino]oxetan-3-yl]-N,N-dimethylacetamide](/img/structure/B2685458.png)

![5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2685461.png)
![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2685462.png)

![2-((4-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2685465.png)
![2-Cyclopentyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2685466.png)


